Oxcarbazepine belongs to the class of organic compounds known as dibenzazepines, specifically categorized under dibenzazepines and organoheterocyclic compounds. Its chemical formula is with a molar mass of approximately 252.27 g/mol . The compound has been approved for medical use and is classified as a small molecule drug .
The synthesis of oxcarbazepine can be achieved through several methods. One notable approach involves the reduction of 5-cyano-10-nitro-5H-dibenz[b,f]azepine using a Raney nickel catalyst in an organic solvent under hydrogen pressure. The process includes:
Another method described involves using hexachlorodimethyl carbonate in a reaction with 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine to form an intermediate that subsequently reacts with ammonium hydroxide to produce oxcarbazepine, achieving yields around 85% .
Oxcarbazepine features a complex molecular structure characterized by its dibenzazepine framework. The IUPAC name for oxcarbazepine is 9-oxo-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide, reflecting its intricate arrangement of atoms .
Key structural data includes:
Oxcarbazepine undergoes various chemical reactions during its synthesis and metabolism:
The primary mechanism of action for oxcarbazepine involves the inhibition of voltage-gated sodium channels in neuronal membranes. This action stabilizes hyperexcited neural membranes, thereby reducing the frequency and intensity of seizures.
The pharmacologically active metabolite, licarbazepine, contributes significantly to this effect and exists predominantly as a racemate in plasma (approximately 80% (S)-MHD and 20% (R)-MHD) .
Oxcarbazepine exhibits several notable physical and chemical properties:
These properties indicate that oxcarbazepine has favorable characteristics for absorption and distribution within biological systems.
Oxcarbazepine is primarily used in clinical settings for:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5